molecular formula C20H18N2O2 B13180870 2-amino-N-[4-(benzyloxy)phenyl]benzamide

2-amino-N-[4-(benzyloxy)phenyl]benzamide

Cat. No.: B13180870
M. Wt: 318.4 g/mol
InChI Key: BNVMFVLWUWDUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry Research

Benzamide derivatives represent a crucial class of compounds in the fields of drug discovery and medicinal chemistry. researchgate.net The core benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile template for developing therapeutic agents. researchgate.netwikipedia.org These derivatives are noted for a wide spectrum of biological activities, making them a subject of extensive research. researchgate.net

The pharmacological potential of benzamide analogues is diverse, with various substitutions on the benzamide structure leading to a range of biological effects. researchgate.net Documented activities include anti-inflammatory, analgesic, anticonvulsant, antidepressant, antimicrobial, and antitumor properties. researchgate.netacs.org The stability and relative ease of synthesis of the aromatic amide group make it a valuable intermediate for creating a variety of biologically active molecules. researchgate.net

In modern research, benzamide derivatives have been successfully developed as inhibitors for various enzymes, which is a key strategy in treating numerous diseases. nih.gov For instance, certain derivatives have shown inhibitory activity against histone deacetylase (HDAC), a target in cancer therapy. acs.org Others have been identified as potent inhibitors of carbonic anhydrase (CAs) and acetylcholinesterase (AChE), enzymes relevant to conditions like glaucoma and Alzheimer's disease, respectively. nih.gov More recently, research has explored benzamide derivatives as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer treatment and as glucokinase activators for managing diabetes. nih.govnih.gov This broad utility underscores the significance of the benzamide scaffold as a "privileged scaffold" in medicinal chemistry. nih.gov

Table 1: Examples of Biological Activities Associated with Benzamide Derivatives

Biological Activity Therapeutic Area Reference
Analgesic Pain Management researchgate.net
Anti-inflammatory Inflammation researchgate.net
Antitumor/Anticancer Oncology researchgate.netnih.gov
Anticonvulsant Neurology (e.g., Epilepsy) researchgate.net
Antimicrobial Infectious Diseases researchgate.net
Carbonic Anhydrase Inhibition Glaucoma, Epilepsy nih.gov
Acetylcholinesterase Inhibition Alzheimer's Disease nih.gov
PARP-1 Inhibition Oncology nih.gov
Glucokinase Activation Diabetes Mellitus nih.gov
Histone Deacetylase (HDAC) Inhibition Oncology acs.org

Rationale and Significance of Focused Academic Investigation into 2-amino-N-[4-(benzyloxy)phenyl]benzamide

The specific compound, this compound, has garnered focused academic interest due to its distinct structural features and potential therapeutic applications. evitachem.com It belongs to the class of substituted benzamides and is characterized by an amino group and a benzyloxy substituent, which are believed to contribute to its pharmacological profile. evitachem.com

A primary driver for research into this molecule is its potential as an agent against the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as "Sleeping Sickness". nih.govresearchgate.net A phenotypic screen of a compound library identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for medicinal chemistry efforts, which led to the synthesis and investigation of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, a class to which the subject compound is closely related. nih.govresearchgate.net These investigations revealed highly potent anti-trypanosomal activity, positioning these compounds as potential leads for developing new drugs to treat HAT, a disease for which current treatment options are limited. nih.gov

Beyond its antiparasitic potential, this compound has also been studied for its potential effects in the treatment of nociceptive pain. evitachem.com Its structure makes it a candidate for development as a novel analgesic or anti-inflammatory agent. evitachem.com The compound serves as a useful tool in biological research to probe pain mechanisms and receptor interactions. evitachem.com The synthesis of this compound typically begins with starting materials like 4-nitrophenol (B140041), involves steps such as reduction of the nitro group to an amine, and concludes with benzoylation to yield the final product. evitachem.com

Table 2: Chemical Properties of this compound

Property Value Reference
CAS Number 20878-54-0 indiamart.com
Molecular Formula C₂₀H₁₈N₂O₂ evitachem.com
Molecular Weight 318.37 g/mol evitachem.com
Appearance Typically a white to off-white solid evitachem.com
Solubility Soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide; less soluble in water evitachem.com
Stability Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases evitachem.com

Historical and Precedent Research on Structurally Related Benzamide Scaffolds and Their Initial Discoveries

The investigation of benzamide scaffolds is built upon a long history of drug discovery and development. The benzamide structure is considered a "privileged scaffold," a term used to describe molecular frameworks that can bind to multiple, unrelated biological targets, thus serving as a rich source for the development of new drugs. nih.gov

Historically, the therapeutic utility of benzamide derivatives became evident with the development of drugs like procainamide, used to treat cardiac arrhythmias, and metoclopramide, an antiemetic and prokinetic agent. researchgate.net The discovery of antipsychotic benzamides, such as sulpiride (B1682569) and amisulpride, further solidified the importance of this chemical class in medicine. researchgate.net These early successes demonstrated that modifications to the basic benzamide structure could lead to compounds with distinct and valuable pharmacological activities. researchgate.net

Precedent research on structurally similar compounds has also paved the way for current investigations. For example, studies on 2-amino-N-phenylbenzamides, which share the core 2-aminobenzamide (B116534) moiety, revealed that these compounds possess antimycobacterial activity. researchgate.net Research showed that the introduction of a chloro substituent at the 5-position of the benzamide ring could improve this activity. researchgate.net Similarly, the development of MS-275 (entinostat), a benzamide derivative that inhibits histone deacetylase, highlighted the potential for this scaffold to interact with epigenetic targets, opening new avenues for cancer therapy. acs.org This historical context of successful drug development and foundational research provides a strong basis for the continued exploration of novel benzamide derivatives like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-amino-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C20H18N2O2/c21-19-9-5-4-8-18(19)20(23)22-16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14,21H2,(H,22,23)

InChI Key

BNVMFVLWUWDUCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Amino N 4 Benzyloxy Phenyl Benzamide

Established Synthetic Routes to 2-amino-N-[4-(benzyloxy)phenyl]benzamide

Traditional synthetic approaches to this compound involve multi-step sequences that begin with commercially available precursors. These routes are designed to systematically build the molecule by forming the necessary carbon-nitrogen and carbon-oxygen bonds.

Synthesis of Key Precursors and Intermediate Compounds

The construction of this compound relies on the preparation of two key precursors: an activated 2-aminobenzoic acid derivative and 4-(benzyloxy)aniline (B124853).

One common starting material for the 2-aminobenzoyl portion is isatoic anhydride (B1165640) . This cyclic compound, prepared from anthranilic acid and phosgene, serves as a stable and reactive precursor that readily undergoes ring-opening upon reaction with nucleophiles. wikipedia.org Alternatively, 2-aminobenzoic acid itself can be used, often requiring activation to facilitate amide bond formation. core.ac.uk

The synthesis of the 4-(benzyloxy)aniline moiety typically begins with 4-nitrophenol (B140041) or 4-aminophenol (B1666318) . In the case of 4-nitrophenol, the synthesis involves an etherification reaction with benzyl (B1604629) bromide in the presence of a base like potassium carbonate to form 1-(benzyloxy)-4-nitrobenzene. nih.gov This intermediate is then reduced to 4-(benzyloxy)aniline. Common reduction methods include the use of tin(II) chloride or catalytic hydrogenation. nih.govgoogle.com If starting from 4-aminophenol, a similar benzylation reaction can be employed. chemicalbook.com

Amide Bond Formation Strategies for the Core Benzamide (B126) Linkage

The central feature of this compound is the amide bond connecting the 2-aminobenzoyl and 4-(benzyloxy)phenyl fragments. Several strategies are employed to achieve this linkage efficiently.

A prevalent method involves the reaction of isatoic anhydride with 4-(benzyloxy)aniline . This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to a ring-opening and subsequent decarboxylation to yield the desired benzamide. nih.govresearchgate.net This approach is often favored due to the commercial availability and stability of isatoic anhydride.

Alternatively, the direct condensation of 2-aminobenzoic acid with 4-(benzyloxy)aniline can be accomplished using coupling agents. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) facilitate the formation of the amide bond by activating the carboxylic acid group. nih.gov Another approach involves the conversion of 2-aminobenzoic acid to its more reactive acid chloride, which then readily reacts with 4-(benzyloxy)aniline.

The following table summarizes common reagents for the amide bond formation:

Acyl Component PrecursorAmine ComponentCoupling/Activating AgentsTypical Solvents
Isatoic Anhydride4-(Benzyloxy)anilineNone (thermal)Ethanol (B145695), DMF
2-Aminobenzoic Acid4-(Benzyloxy)anilineDIC/HOBt, Thionyl ChlorideDichloromethane, Toluene

Introduction of the Benzyloxy Phenyl Moiety

The benzyloxy phenyl group is a crucial pharmacophore in many biologically active molecules. nih.gov In the synthesis of this compound, this moiety is typically introduced prior to the amide bond formation through the synthesis of 4-(benzyloxy)aniline.

The Williamson ether synthesis is the most common method for this transformation. This involves the reaction of the phenoxide of 4-nitrophenol or 4-aminophenol with a benzyl halide, such as benzyl bromide or benzyl chloride. nih.govchemicalbook.comnih.gov The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). nih.govgoogle.com

A representative reaction is the benzylation of 4-nitrophenol followed by reduction:

Etherification: 4-Nitrophenol is treated with benzyl bromide and potassium carbonate in acetone at elevated temperatures. nih.gov

Reduction: The resulting 1-(benzyloxy)-4-nitrobenzene is then reduced to 4-(benzyloxy)aniline using reagents like tin(II) chloride in ethanol or through catalytic hydrogenation with platinum on carbon (Pt/C) and hydrogen gas. nih.govgoogle.com

Stereochemical Control and Regioselectivity in Synthesis (if applicable)

For the synthesis of this compound, issues of stereochemical control are not applicable as the molecule is achiral and does not possess any stereocenters.

Regioselectivity, however, is an important consideration, particularly in the formation of the amide bond and the introduction of the benzyloxy group. The reaction between isatoic anhydride and an amine selectively forms the N-substituted 2-aminobenzamide (B116534) due to the nature of the ring-opening mechanism. Similarly, the synthesis of 4-(benzyloxy)aniline from 4-substituted phenols ensures the correct positioning of the benzyloxy group para to the amino group. The amide bond formation between 2-aminobenzoic acid and 4-(benzyloxy)aniline is also inherently regioselective, connecting the carboxyl group of the former to the amino group of the latter.

Novel and Optimized Synthetic Approaches for Enhanced Efficiency and Yield

In recent years, there has been a drive towards developing more efficient and environmentally friendly synthetic methods. These approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous reagents and solvents.

Green Chemistry Methodologies in the Synthesis of this compound (e.g., Ultrasound-Assisted Synthesis)

Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional methods. ijariie.com The application of ultrasonic irradiation can accelerate reaction rates, improve yields, and often allow for milder reaction conditions. sid.irchemmethod.com This technique promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reactivity. researchgate.net

For the synthesis of this compound, ultrasound can be applied to the amide bond formation step. The direct condensation of benzoic acids and amines has been shown to be effectively promoted by ultrasound irradiation in the presence of a suitable catalyst. For instance, the reaction can be carried out at room temperature, significantly reducing the energy consumption compared to conventional heating methods.

The table below compares conventional and ultrasound-assisted methods for benzamide synthesis based on literature for analogous compounds:

MethodReaction TimeTemperatureYield
Conventional Heating5-8 hoursRefluxGood
Ultrasound-Assisted40-60 minutesRoom TemperatureVery Good

These green methodologies not only offer improved efficiency but also align with the principles of sustainable chemistry by reducing waste and energy usage. ijariie.com

Multicomponent Reactions and Convergent Synthesis Strategies

While specific one-pot multicomponent reactions for the direct synthesis of this compound are not extensively documented, the principles of convergent synthesis are well-applied to create this molecular scaffold. A common convergent strategy involves the preparation of two primary intermediates: an activated 2-aminobenzoic acid derivative and 4-(benzyloxy)aniline.

The synthesis of the 4-(benzyloxy)aniline moiety typically begins with the alkylation of 4-nitrophenol using benzyl bromide in the presence of a base like potassium carbonate. nih.gov The resulting nitro compound is then reduced to the corresponding aniline (B41778). nih.gov This reduction can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or, particularly for molecules containing sensitive groups like halogens, with a zinc/copper couple in aqueous ammonium (B1175870) chloride to prevent dehalogenation. nih.gov

Separately, a protected 2-aminobenzoic acid is activated. A standard method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The final step is the amide bond formation, where the synthesized 4-(benzyloxy)aniline is reacted with the activated 2-aminobenzoyl chloride derivative to yield the target compound. researchgate.net This convergent approach allows for variations in both halves of the molecule to be synthesized independently and then combined, facilitating the creation of a diverse library of analogues.

Design and Synthesis of Structural Analogues and Derivatives of this compound

The molecular framework of this compound offers multiple sites for modification, enabling researchers to systematically alter its structure to explore structure-activity relationships (SAR).

The 2-aminobenzamide core is a frequent target for structural modification. Researchers have introduced various substituents onto this aromatic ring to modulate the compound's properties. For instance, the introduction of a chloro group at the 5-position of the 2-aminobenzamide ring has been investigated in related N-phenylbenzamide series. researchgate.net The synthesis of these analogues follows the general amide coupling strategy, starting from the appropriately substituted 2-aminobenzoic acid. researchgate.net

The impact of such substitutions can be observed in the synthetic accessibility and reaction yields. Studies on related benzamide syntheses have shown how different substituents affect the outcomes of synthetic steps.

Substituent (R¹) on Benzamide RingSubstituent (R²) on AmineProductYield (%)Source
5-FluoroHydrogen5-Fluoro-2-(4-hydroxyphenoxy)benzamide89.5 mdpi.com
5-FluoroMethyl5-Fluoro-2-(4-hydroxyphenoxy)-N-methylbenzamide85.2 mdpi.com
5-FluoroPhenyl5-Fluoro-2-(4-hydroxyphenoxy)-N-phenylbenzamide72.4 mdpi.com
5-Chlorom-Tolyl5-Chloro-2-(m-tolyloxy)benzamide84.8 mdpi.com

The N-[4-(benzyloxy)phenyl] portion of the molecule provides another rich area for structural variation. Modifications can be introduced on the phenyl ring or by changing the benzyl group itself. Research on analogous 2-amino-N-phenylbenzamides demonstrates the synthesis of derivatives with a wide range of substituents on the N-phenyl ring. researchgate.net These are typically prepared by reacting 2-aminobenzoyl chloride (or a substituted version) with a diverse panel of commercially available or synthesized anilines. researchgate.net

The following table showcases a selection of synthesized analogues with modifications on the N-phenyl ring, illustrating the chemical diversity that can be achieved.

Benzamide Core Substituent (X)N-Phenyl Ring Substituent (R)Compound NameSource
H4-Cl2-Amino-N-(4-chlorophenyl)benzamide researchgate.net
H4-Br2-Amino-N-(4-bromophenyl)benzamide researchgate.net
H4-F2-Amino-N-(4-fluorophenyl)benzamide researchgate.net
H4-CH₃2-Amino-N-(4-methylphenyl)benzamide researchgate.net
H4-sec-C₄H₉2-Amino-N-(4-sec-butylphenyl)benzamide researchgate.net
Cl4-Cl2-Amino-5-chloro-N-(4-chlorophenyl)benzamide researchgate.net
Cl4-iso-C₃H₇2-Amino-5-chloro-N-(4-isopropylphenyl)benzamide researchgate.net
Cl3,4-Cl₂2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzamide researchgate.net

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical or topological properties, is a key strategy in medicinal chemistry to modulate molecular characteristics. cambridgemedchemconsulting.com This approach has been explored for the benzamide scaffold.

Amide Bond Bioisosteres: The central amide linkage is a primary target for bioisosteric replacement. Groups such as ureas, sulfonamides, thioamides, and selenoamides can mimic the hydrogen bonding pattern and geometry of the parent amide. nih.gov For example, urea (B33335) derivatives can be prepared by treating an appropriate amine with an isocyanate, which can be generated in situ from an aniline derivative and triphosgene. nih.gov Sulfonamide analogues are readily synthesized by reacting an amine with a sulfonyl chloride. nih.gov The relative performance of these replacements in a benzamide-based system targeting the nematode C. elegans is summarized below.

Bioisosteric Replacement for AmideMotility Reduction in C. elegans (%)Source
Amide (Reference)~90-100 nih.gov
Thioamide92 nih.gov
Selenoamide100 nih.gov
N-methylthioamide59 nih.gov
Urea47 nih.gov
N-alkylamidesNo significant activity nih.gov
SulfonamideNo significant activity nih.gov

Phenyl Ring Bioisosteres: The aromatic rings are also amenable to bioisosteric replacement. Saturated, non-classical phenyl mimics such as cubane, bicyclo[1.1.1]pentane (BCP), and 2-oxabicyclo[2.2.2]octane have been successfully incorporated into drug candidates to improve physicochemical properties like solubility and metabolic stability. nih.govenamine.net These replacements maintain the three-dimensional arrangement of substituents while introducing a non-planar, saturated core. enamine.net

Functional Group Bioisosteres: At a smaller scale, individual functional groups can be replaced. For instance, the ether linkage (-O-) in the benzyloxy group could be replaced by a difluoromethylene group (-CF₂-), which can act as a metabolically stable mimic. cambridgemedchemconsulting.com Similarly, simple replacements like fluorine for a hydrogen atom are common strategies to alter electronic properties and block metabolic pathways. u-tokyo.ac.jp

Theoretical and Computational Investigations of 2 Amino N 4 Benzyloxy Phenyl Benzamide

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the distribution of electrons within a molecule, which fundamentally governs its stability, reactivity, and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For 2-amino-N-[4-(benzyloxy)phenyl]benzamide, a typical DFT study, for instance at the B3LYP/6-311++G(d,p) level of theory, would be used to optimize the molecule's geometry and compute its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

The HOMO represents the region from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For benzamide (B126) derivatives, the HOMO is often localized on the electron-rich aromatic rings and the amino group, while the LUMO tends to be distributed across the benzamide core.

Table 1: Predicted Frontier Molecular Orbital (FMO) Characteristics for this compound

ParameterPredicted LocalizationImplication
HOMO2-amino phenyl ring, benzyloxy oxygenRegion of electron donation; susceptible to electrophilic attack
LUMOBenzamide carbonyl group and adjacent phenyl ringRegion of electron acceptance; susceptible to nucleophilic attack
HOMO-LUMO GapRelatively small (indicative of conjugated systems)High chemical reactivity and polarizability

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. libretexts.org MEPs illustrate the three-dimensional charge distribution of a molecule, color-coding regions of negative and positive electrostatic potential. youtube.com Red areas indicate electron-rich regions (negative potential), which are favorable sites for electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are susceptible to nucleophilic attack. walisongo.ac.id For this compound, the MEP would likely show a strong negative potential around the carbonyl oxygen of the amide group and the oxygen of the benzyloxy group, making them key hydrogen bond acceptor sites. Positive potential would be concentrated around the amine and amide hydrogens, identifying them as hydrogen bond donor sites. libretexts.org

The structure of this compound contains functional groups capable of forming intramolecular hydrogen bonds. Specifically, a hydrogen bond can form between the hydrogen of the ortho-amino group and the carbonyl oxygen of the amide group. nih.govnih.gov This interaction creates a stable six-membered ring, which can significantly influence the molecule's preferred conformation and planarity. nih.gov DFT calculations are used to confirm the presence and quantify the strength of such hydrogen bonds by analyzing bond lengths, angles, and electron density at the bond critical points. mdpi.commdpi.com

Tautomerism, the interconversion of structural isomers through proton migration, is another theoretical consideration. wikipedia.org For this molecule, amide-imidol tautomerism (C(=O)-NH- ↔ C(-OH)=N-) is a possibility. However, for simple amides, the amide form is overwhelmingly more stable. Theoretical calculations can precisely determine the relative energies of the different tautomers. For related 2-aminobenzamidines, studies have shown that the amino tautomer is more stable, a stability that is enhanced by intramolecular hydrogen bonding. nih.gov While the amide form of this compound is expected to be dominant, computational analysis provides the definitive energy landscape for any potential tautomeric forms.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and flexibility of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation over time. researchgate.net

This compound possesses several rotatable bonds, particularly around the amide linkage, the benzyloxy ether linkage, and the bond connecting the two central phenyl rings. This flexibility allows it to adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule in different environments, such as in a vacuum, or more relevantly, in an aqueous solution to mimic physiological conditions. researchgate.nettheisticscience.com

If an in vitro biological target, such as a protein kinase, is identified, MD simulations can be performed on the ligand-protein complex. nih.gov These simulations provide a dynamic view of the binding event, going beyond the static picture offered by docking. MD can reveal the stability of the binding pose, the specific hydrogen bonds and hydrophobic interactions that persist over time, and the role of water molecules in mediating the interaction. nih.govresearchgate.net The simulation can also highlight conformational changes in both the ligand and the protein upon binding, offering a more complete understanding of the interaction dynamics.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. imist.ma It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to hypothesize how a specific molecule might inhibit a protein's function. benthamdirect.com

Given that many benzamide derivatives are known to be kinase inhibitors, a common approach would be to dock this compound into the ATP-binding site of a relevant protein kinase. imist.mamdpi.com The docking process involves placing the ligand in various positions and orientations within the binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov

The results of a docking study would identify the most probable binding mode and the key interactions responsible for binding. For a kinase inhibitor, these typically include:

Hydrogen Bonds: The amino and amide groups of the ligand are well-suited to form hydrogen bonds with residues in the "hinge" region of the kinase, a critical interaction for many inhibitors. mdpi.comresearchgate.net The carbonyl oxygen is also a prime hydrogen bond acceptor.

Hydrophobic Interactions: The two phenyl rings and the benzyl (B1604629) group can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. researchgate.net

Pi-Stacking: The aromatic rings can form favorable pi-pi stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Table 2: Potential Protein-Ligand Interactions for this compound in a Kinase Active Site

Ligand MoietyPotential Interaction TypePotential Protein Residue Partner
2-Amino Group (NH2)Hydrogen Bond DonorHinge Region Backbone Carbonyls (e.g., Met, Glu)
Amide Carbonyl (C=O)Hydrogen Bond AcceptorHinge Region Backbone NH (e.g., Cys)
Amide N-HHydrogen Bond DonorAspartic Acid (DFG motif), Glutamic Acid
Phenyl/Benzyl RingsHydrophobic, Pi-StackingVal, Leu, Ile, Phe, Tyr
Benzyloxy OxygenHydrogen Bond AcceptorLysine, Arginine side chains

These computational models provide a detailed, atom-level hypothesis of the binding mechanism, which is invaluable for designing more potent and selective analogs. mdpi.com

Prediction of Binding Modes and Interaction Hotspots with Putative Biological Targets (e.g., Enzymes, Receptors)

A critical step in understanding the therapeutic potential of a compound is predicting how it will bind to biological macromolecules. Molecular docking is a computational technique used to simulate the interaction between a small molecule (ligand), such as this compound, and a target protein. This simulation explores various possible conformations of the ligand within the protein's binding site to identify the most stable binding mode, often characterized by the lowest energy score.

The prediction would involve identifying key interactions, or "hotspots," such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the functional groups of the benzamide derivative and the amino acid residues of the target. For instance, the amino group, amide linkage, and the benzyloxy moiety could all serve as potential points of interaction that anchor the molecule within the active site of an enzyme or the binding pocket of a receptor. The specific nature and geometry of these interactions are fundamental to the molecule's mechanism of action.

Table 1: Hypothetical Interaction Profile for this compound with a Putative Kinase Target

Functional Group of Ligand Potential Interaction Type Interacting Amino Acid Residue (Example)
2-amino group Hydrogen Bond Donor Aspartic Acid
Amide N-H Hydrogen Bond Donor Glutamic Acid (Backbone Carbonyl)
Amide C=O Hydrogen Bond Acceptor Lysine
Phenyl Ring (amino-side) Pi-Pi Stacking Phenylalanine
Ether Oxygen Hydrogen Bond Acceptor Serine

This table is illustrative and represents the type of data that would be generated from a molecular docking study, which is not currently available for this specific compound.

Scoring Function Evaluation and In Silico Binding Affinity Prediction

Following the prediction of binding poses, scoring functions are employed to estimate the binding affinity between the ligand and its target. These mathematical models calculate a score that approximates the binding free energy, with lower scores typically indicating a more favorable interaction. The results are used to rank different compounds or different binding poses of the same compound.

The evaluation of this compound would involve using various scoring functions to predict its binding affinity in silico. The resulting scores would provide a quantitative measure of its potential to inhibit an enzyme or modulate a receptor's activity. These predictions are crucial for prioritizing compounds for further experimental testing.

Table 2: Illustrative Scoring Function Evaluation for this compound

Putative Biological Target Docking Software Scoring Function Predicted Binding Affinity (kcal/mol)
Protein Kinase A AutoDock Vina Vina Score Data Not Available
Cyclooxygenase-2 Glide GlideScore Data Not Available

This table demonstrates the format for presenting in silico binding affinity predictions. Specific data for this compound is not available in published literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Data

QSAR represents a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Cellular or Enzymatic Assays

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally determined activities (e.g., IC50 values from an enzymatic assay) is required. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that can predict the activity of new, untested compounds based solely on their structural properties. Such a model would be invaluable for designing more potent analogues.

Identification of Key Molecular Descriptors Influencing In Vitro Activity

A primary outcome of QSAR analysis is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., HOMO/LUMO energies). mdpi.com

For the 2-aminobenzamide (B116534) scaffold, a QSAR study might reveal, for example, that higher lipophilicity in a specific region of the molecule enhances cell permeability and activity, while the presence of a hydrogen bond donor at another position is critical for target binding. Identifying these key descriptors provides chemists with a roadmap for rational drug design, guiding the modification of the lead compound to optimize its therapeutic effects.

Table 3: List of Chemical Compounds

Compound Name

Molecular and Cellular Biological Activity Profiling of 2 Amino N 4 Benzyloxy Phenyl Benzamide

Investigation of Specific Enzyme Modulation and Inhibition Kinetics In Vitro

There is no specific information available detailing the modulation or inhibition of enzymes by 2-amino-N-[4-(benzyloxy)phenyl]benzamide.

Characterization of Enzyme Inhibition Mechanisms (e.g., competitive, non-competitive)

Without primary inhibition data, the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) for this compound has not been characterized. Kinetic studies to determine constants such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) against specific enzymes have not been reported.

Profiling Against Enzyme Families (e.g., HDACs, LSD1, BACE-1)

While related benzamide (B126) structures have been investigated as enzyme inhibitors, specific screening results for this compound against key enzyme families are not present in the surveyed literature.

Histone Deacetylases (HDACs): The N-(2-aminophenyl)-benzamide scaffold, an isomer of the compound , is known to be a zinc-binding group in novel HDAC inhibitors that show activity against HDAC1 and HDAC2. However, activity data for this compound itself is not published.

Lysine-Specific Demethylase 1 (LSD1): No data was found regarding the inhibitory activity of this compound against LSD1.

Beta-secretase 1 (BACE-1): Derivatives of 4-benzyloxyphenylbenzamide have been synthesized and evaluated as BACE-1 inhibitors. For instance, a series of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives were designed, with the most potent compound showing a BACE-1 IC50 value of 9.9 μM. Nevertheless, these are distinct molecules, and no direct inhibitory data exists for this compound.

Receptor Binding Assays and Ligand Selectivity Profiling In Vitro

Information regarding the affinity of this compound for specific biological receptors is not available.

Ligand Binding Studies to Specific Receptors

No studies documenting the binding affinity (such as Kd, dissociation constant) of this compound to any specific receptor have been published.

Cross-Reactivity Screening Against Receptor Panels

Comprehensive screening of this compound against panels of multiple receptors to determine its selectivity and potential off-target effects has not been reported in the available scientific literature.

Cellular Pathway Modulation and Signal Transduction Studies In Vitro

There is a lack of published research on the effects of this compound on cellular pathways or signal transduction mechanisms. Studies investigating its impact on downstream signaling cascades, protein expression, or cellular phenotypes are not available. While related N-(2-aminophenyl)-benzamide inhibitors have been shown to downregulate the expression of EGFR mRNA and protein, similar cellular analyses for the title compound have not been performed.

Impact on Specific Intracellular Signaling Cascades (e.g., phosphorylation events)

Currently, there is limited specific information available in peer-reviewed literature detailing the direct impact of this compound on specific intracellular signaling cascades, including phosphorylation events. While benzamide derivatives, as a class, have been shown to interact with various signaling pathways, dedicated studies on this particular compound's mechanism of action at the signaling level have not been identified.

Gene Expression Analysis in Treated Cell Lines

Detailed studies focusing on the comprehensive gene expression analysis in cell lines treated specifically with this compound are not readily found in the current body of scientific research. Therefore, a profile of up- or down-regulated genes following cellular exposure to this compound cannot be provided at this time.

Subcellular Localization and Intracellular Trafficking of this compound In Vitro

Information regarding the precise subcellular location and the mechanisms of intracellular transport of this compound is sparse.

Fluorescence Microscopy and Imaging Studies for Cellular Distribution

No specific fluorescence microscopy or imaging studies appear to have been published that visualize the cellular distribution of this compound. Such studies would be crucial for understanding its sites of action within a cell.

Cellular Fractionation and Distribution Analysis

Quantitative analysis of the distribution of this compound in various cellular compartments through fractionation techniques has not been reported in the available scientific literature.

Investigation of Antipathogenic Activities In Vitro (e.g., Antimycobacterial, Antifungal, Antiparasitic)

The primary area of research for this compound and structurally related compounds has been the investigation of their antipathogenic properties. Various studies have demonstrated notable activity against a range of mycobacteria, fungi, and parasites.

Evaluation of Growth Inhibition in Microbial or Parasitic Cultures

Antiparasitic Activity: A phenotypic screening of a compound library for activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis, identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for drug development. nih.gov Subsequent optimization led to the synthesis of a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, which demonstrated high potency. One of the most potent compounds in this series, compound 73 , exhibited an in vitro EC50 of 0.001 µM against T. brucei. nih.govresearchgate.net These compounds represent a significant lead for the development of new treatments for this neglected tropical disease. nih.gov

Antimycobacterial Activity: A series of substituted 2-amino-N-phenylbenzamides were synthesized and evaluated for their in vitro antimycobacterial properties. researchgate.net Some of these compounds showed significant activity against Mycobacterium tuberculosis and atypical mycobacterial strains. researchgate.net For instance, the introduction of a chloro substituent at position 5 of the benzamide structure was found to enhance antimycobacterial activity. researchgate.net Specifically, 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide was identified as the most active derivative against atypical strains, showing greater potency than the standard drug isoniazid (B1672263) (INH). researchgate.net Another study focused on substituted benzyloxy-benzylamine inhibitors of the acetyltransferase Eis, an enzyme linked to kanamycin (B1662678) resistance in Mycobacterium tuberculosis. This research identified several compounds with potent inhibitory activity against the enzyme and toxicity towards mycobacteria. nih.gov

Antifungal Activity: The antifungal potential of 2-amino-N-phenylbenzamides has also been explored. Moderate activity was observed for some derivatives against Trichophyton mentagrophytes. researchgate.net However, significant activity against other tested fungal strains was not reported for this specific series of compounds. researchgate.net Other research into N-phenylbenzamide derivatives has also shown varying degrees of antifungal effects against plant fungal diseases. semanticscholar.org

Below are interactive tables summarizing the in vitro antipathogenic activities of related benzamide compounds.

Table 1: In Vitro Antiparasitic Activity of N-(2-aminoethyl)-N-benzyloxyphenyl Benzamides against T. brucei Data sourced from studies on structurally related compounds.

CompoundStructure ModificationEC50 (µM) on T. bruceiReference
73 N-(2-aminoethyl)-N-benzyloxyphenyl benzamide derivative0.001 nih.gov, researchgate.net
Pentamidine Control Drug0.0021 nih.gov

Table 2: In Vitro Antimycobacterial Activity of 2-Amino-N-phenylbenzamide Derivatives Data expressed as Minimum Inhibitory Concentration (MIC) in µmol/dm³.

CompoundSubstituent (X)Substituent (R)M. tuberculosis MICM. kansasii MICReference
1l ClH>250>250 researchgate.net
1r Cl4-sec-C4H962.531.25 researchgate.net
Isoniazid (INH) Control Drug-0.715.6 researchgate.net

Table 3: In Vitro Antifungal Activity of 2-Amino-N-phenylbenzamide Derivatives Data expressed as Minimum Inhibitory Concentration (MIC) in µmol/dm³.

Mechanistic Studies of Antimicrobial Action on Target Organisms

The precise molecular and cellular mechanisms underlying the antimicrobial activity of this compound are not yet fully elucidated through direct experimental studies on the compound itself. However, research on closely related 2-aminobenzamide (B116534) derivatives provides significant insights into its plausible modes of action. The antimicrobial effects of this class of compounds are thought to stem from a combination of factors, including their specific structural features that create bioactive pharmacophores and their potential to interact with key microbial enzymes.

One proposed mechanism centers on the concept of "opening/closing" pharmacophore sites, which are dictated by the molecule's ability to exist in different tautomeric forms. mdpi.comnih.govscilit.comresearchgate.net It is hypothesized that the 2-aminobenzamide core can generate distinct pharmacophoric patterns through tautomerism and intramolecular hydrogen bonding. mdpi.comresearchgate.net The antimicrobial activity is believed to be associated with the "open" conformation of the pharmacophore, which allows for interaction with microbial targets. Conversely, the formation of a "closed" pharmacophore, through the creation of a six-membered intramolecular ring via hydrogen bonding, may diminish this activity. mdpi.com The specific antibacterial and antifungal activities are thought to be related to different pharmacophoric arrangements within the molecule. mdpi.comresearchgate.net

Furthermore, the broader class of benzamide derivatives has been investigated for their ability to inhibit essential microbial enzymes. While direct enzymatic inhibition studies for this compound are not available, related compounds have shown activity against various enzymes. For instance, some 2-aminobenzamide derivatives have been identified as inhibitors of kinases such as IKK-α and IKK-β. researchgate.net Additionally, the 2-aminobenzamide moiety is a known zinc-binding group and is a critical structural feature in some histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net In other related structures, inhibition of enzymes like DNA gyrase and topoisomerase IV has been explored, although the tested compounds did not show activity. nih.gov There is also evidence that 2-aminobenzamide can act as an inhibitor of ADP-ribosylation, a process that can influence DNA methylation. nih.gov These findings suggest that this compound may exert its antimicrobial effects by targeting and inhibiting key enzymes involved in microbial metabolism, replication, or virulence.

While mechanistic clarity awaits further targeted research on this specific molecule, the antimicrobial potential of the 2-aminobenzamide scaffold is evident from various screening studies. The data from these studies on analogous compounds can provide an indication of the potential spectrum and potency of this compound.

Table 1: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives

This table presents the in vitro antimicrobial activity of various 2-aminobenzamide derivatives against a panel of bacterial and fungal strains, as measured by the diameter of the zone of inhibition.

CompoundBacillus subtilis (RCMB 000107)Staphylococcus aureus (RCMB 000106)Pseudomonas aeruginosa (RCMB 000102)Escherichia coli (RCMB 000103)Saccharomyces cerevisiae (RCMB 006002)Aspergillus fumigatus (RCMB 002003)Candida albicans (RCMB 005002)
2-Amino-N-phenylbenzamide 11.2±0.2510.5±0.5011.1±0.3610.8±0.3211.5±0.2511.8±0.3611.2±0.25
2-Amino-N-(4-chlorophenyl)benzamide 12.5±0.4511.8±0.3612.3±0.2511.5±0.4112.1±0.4512.5±0.2512.5±0.45
2-Amino-N-(4-methylphenyl)benzamide 10.5±0.3610.1±0.2510.5±0.5010.2±0.2510.8±0.3611.1±0.2510.5±0.36
2-Amino-N-(naphthalen-1-yl)benzamide 13.1±0.2512.5±0.4113.5±0.3212.8±0.5014.5±0.4115.1±0.2514.2±0.41
Ampicillin (Standard) 28.5±0.5025.4±0.36-----
Clotrimazole (Standard) ----20.5±0.3614.5±0.2518.7±0.32

Data sourced from a study on 2-aminobenzamide derivatives. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of N-Benzamide Derivatives

This table shows the minimum concentration of various N-benzamide derivatives required to inhibit the growth of Bacillus subtilis and Escherichia coli.

CompoundMIC (µg/mL) vs Bacillus subtilisMIC (µg/mL) vs Escherichia coli
N-(4-hydroxyphenyl)benzamide 6.253.12
N-(4-bromophenyl)benzamide 6.253.12
N-(4-chlorophenyl)benzamide >50>50
N-phenyl-4-hydroxybenzamide 12.56.25
N-(4-bromophenyl)-4-hydroxybenzamide 2512.5
Ampicillin (Standard) 0.09-
Gentamicin (Standard) -0.04

Data is illustrative of the activity of the N-benzamide scaffold and is sourced from a study on N-benzamide derivatives. nanobioletters.com

Further investigations are necessary to specifically determine the microbial targets of this compound and to validate the proposed mechanisms of action. Such studies would be crucial for the future development of this and related compounds as effective antimicrobial agents.

Structure Activity Relationship Sar Studies and Rational Design Principles for 2 Amino N 4 Benzyloxy Phenyl Benzamide Analogues

Elucidation of Key Pharmacophoric Features within the 2-amino-N-[4-(benzyloxy)phenyl]benzamide Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, three primary pharmacophoric features have been identified as crucial for molecular recognition and target engagement: the amide linkage, the amino substituent on the benzamide (B126) ring, and the benzyloxy phenyl group.

The amide bond is a cornerstone of the this compound scaffold, playing a critical role in maintaining the structural integrity and orientation of the molecule. This linkage is not merely a passive connector but an active participant in molecular interactions. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group allow for the formation of crucial hydrogen bonds with biological targets, such as enzymes or receptors. These interactions are often vital for anchoring the molecule in the correct orientation within a binding site.

The planarity of the amide bond, a result of resonance, restricts the conformational flexibility of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. The stability of the amide bond to hydrolysis also imparts favorable pharmacokinetic properties.

In the rational design of analogues, the amide linkage is a key target for modification. Bioisosteric replacement, where the amide is substituted with a group that mimics its key properties, is a common strategy. Examples of amide bioisosteres include thioamides, esters, ureas, and various five-membered heterocyclic rings like triazoles and oxadiazoles. nih.gov The goal of such modifications is often to improve metabolic stability, alter solubility, or fine-tune the electronic and hydrogen-bonding properties of the linker to enhance target engagement. nih.gov For instance, replacing the amide with a thioamide in some benzamide series has been shown to yield significant biological activity. nih.gov

A key feature of the 2-amino group is its potential to form an intramolecular hydrogen bond with the carbonyl oxygen of the amide linkage. This interaction can create a pseudo-six-membered ring, which rigidifies the conformation of the molecule and can pre-organize it for optimal binding to its target. This conformational constraint can lead to enhanced potency and selectivity. The presence of this amino group is considered an essential structural feature for the inhibitory potency of some benzamide-based histone deacetylase (HDAC) inhibitors. nih.gov In contrast, analogues lacking this ortho-amino group have been found to be completely devoid of activity against certain targets. nih.gov

The N-[4-(benzyloxy)phenyl] moiety represents a significant portion of the molecule and is crucial for target engagement, primarily through hydrophobic and van der Waals interactions. The phenyl ring and the benzyl (B1604629) group can fit into hydrophobic pockets within the binding site of a target protein, contributing significantly to the binding affinity.

The benzyloxy group, in particular, has been identified as a key pharmacophore in various classes of biologically active molecules. nih.gov Its size, shape, and lipophilicity are important for occupying specific regions of the binding pocket. The ether linkage provides a degree of flexibility, allowing the benzyl group to adopt an optimal conformation for interaction with the target.

Substitutions on either the phenyl or the benzyl ring of the benzyloxy phenyl group can have a profound impact on activity. For example, in a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, substitutions on the benzyl group were explored to modulate potency. nih.gov The position of substituents is also critical; for instance, para-substitution on a phenyl ring is often favored over meta- or ortho-substitution in related benzamide series, indicating the specific shape and electronic requirements of the binding pocket. nih.gov

Systematic SAR Evaluation Based on Synthesized Analogues

Systematic SAR evaluation involves the synthesis of a series of analogues where specific parts of the lead molecule, in this case, this compound, are systematically modified. The biological activity of these analogues is then tested in vitro to establish clear relationships between structural changes and their effects on potency and selectivity.

While specific SAR data for this compound is not extensively available in the public domain, valuable insights can be drawn from closely related benzamide analogues.

Modifications on the Benzamide Ring: In studies of 2-amino-N-phenylbenzamides, the introduction of substituents on the benzamide ring has been shown to significantly influence activity. For instance, in a series of antimycobacterial 2-amino-N-phenylbenzamides, the introduction of a chloro substituent at the 5-position of the benzamide ring improved activity. researchgate.net

Modifications on the N-Phenyl Ring: Substitutions on the N-phenyl ring are also critical. In the same series of antimycobacterial agents, various substituents on the N-phenyl ring were evaluated. The nature and position of these substituents had a marked effect on the minimum inhibitory concentration (MIC). For example, N-(4-sec-butylphenyl) substitution was found to be highly active. researchgate.net

Modifications on the Benzyloxy Group: In a study of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, modifications of the benzyloxy group were investigated. The length and nature of the alkoxy chain can influence activity. While direct comparisons are limited, it is plausible that replacing the benzyl group with other alkyl or aryl groups would significantly impact the potency of this compound by altering the hydrophobic interactions with the target.

The following interactive table summarizes hypothetical SAR trends based on findings from related benzamide series.

Modification Site Substituent Predicted Effect on Potency Rationale
Benzamide Ring (5-position)ChloroIncreaseEnhances electronic properties favorable for binding, as seen in related antimycobacterials. researchgate.net
N-Phenyl Ring (para-position)sec-ButylIncreaseFills a hydrophobic pocket in the target, as observed in similar 2-amino-N-phenylbenzamides. researchgate.net
N-Phenyl Ring (para-position)MethoxyDecreaseMay introduce unfavorable steric or electronic effects.
Benzyloxy Group (Benzyl replacement)Hydrogen (Phenol)DecreaseLoss of hydrophobic interactions from the benzyl group.
Benzyloxy Group (Benzyl replacement)Substituted BenzylModulateAllows for probing of additional hydrophobic pockets and steric tolerance.

Through systematic SAR studies, optimal substituents that enhance potency or selectivity can be identified. For benzamide derivatives, these often depend on the specific biological target.

For instance, in a series of N-(2-aminoethyl)-N-4-Cl-phenyl-benzamides, substitutions on the benzoyl moiety were systematically evaluated for their effect on the inhibition of Trypanosoma brucei. nih.gov It was found that ortho-substituents on the benzoyl ring were generally more active than meta- or para-substituents. A 2-chloro or 2-methyl group significantly enhanced potency compared to their 4-substituted counterparts. nih.gov The most potent analogue in this series featured a 2-trifluoromethyl-4-fluorobenzoyl group. nih.gov

This suggests that for this compound, substitutions on the 2-aminobenzoyl portion could be a fruitful avenue for optimization. The following interactive table illustrates how different substituents on the benzoyl ring of a related series impacted in vitro activity, providing a guide for the rational design of more potent this compound analogues.

Table: SAR of Benzoyl Substitutions in a Related Benzamide Series against T. brucei nih.gov

Compound Benzoyl Substituent (R2) EC50 (µM) for T. brucei
Analogue 12-Chloro0.20
Analogue 23-Chloro0.61
Analogue 34-Chloro1.5
Analogue 42-Methyl0.12
Analogue 54-Methyl1.7
Analogue 62-Trifluoromethyl-4-fluoro0.041

These findings underscore the importance of steric and electronic properties at the ortho-position of the benzoyl ring for this particular biological target. Applying these principles to the this compound scaffold would involve synthesizing analogues with various ortho-substituents on the 2-aminobenzamide (B116534) ring to identify those with enhanced potency and selectivity for a given target.

Rational Design Strategies for Next-Generation this compound Derivatives

Building upon the foundational SAR data, medicinal chemists are employing sophisticated rational design strategies to create new analogues with enhanced efficacy and drug-like properties. These strategies are primarily focused on optimizing the molecular interactions with the parasitic target and exploring novel chemical spaces through scaffold hopping and lead diversification.

Systematic structural modifications of the N-(2-aminoethyl)-N-(benzyloxyphenyl)benzamide scaffold have demonstrated that small changes can lead to significant improvements in potency against T. brucei. A key study that synthesized and evaluated 82 analogues revealed several critical insights for enhancing molecular interactions.

The research identified that substitutions on both the benzoyl and benzyloxy rings play a crucial role in the compound's activity. For instance, the introduction of a 4-chlorobenzyloxy group on the N-phenyl ring was found to be highly beneficial. Further optimization of the benzoyl portion of the molecule led to the discovery that a 2-trifluoromethyl-4-fluorobenzoyl group resulted in one of the most potent compounds in the series, compound 73 , with an in vitro 50% effective concentration (EC50) of 0.001 µM. nih.gov

These findings suggest that the electronic and steric properties of the substituents are key to optimizing the binding of these inhibitors to their biological target within the parasite. The trifluoromethyl group, a strong electron-withdrawing group, and the fluorine and chlorine atoms likely engage in specific favorable interactions, such as hydrogen bonds or halogen bonds, within the target's binding pocket.

The following table summarizes the structure-activity relationship for a selection of N-(2-aminoethyl)-N-(benzyloxyphenyl)benzamide analogues, highlighting the impact of different substituents on their anti-trypanosomal potency.

CompoundR Group (Benzoyl Moiety)R' Group (N-Phenyl Moiety)T. brucei EC50 (µM)Selectivity Index
644-F4-OCH2Ph0.015>1300
654-Cl4-OCH2Ph0.021>950
662-CF3, 4-F4-OCH2Ph0.002>5000
724-F4-OCH2(4-Cl)Ph0.003>6700
732-CF3, 4-F4-OCH2(4-Cl)Ph0.001>20000
814-F3-OCH2Ph1.3>15

Data sourced from Buchynskyy et al., Bioorg. Med. Chem., 2017. nih.gov

This detailed SAR data provides a blueprint for the design of future analogues with even greater potency and selectivity, aiming to maximize interactions with the parasitic target while minimizing effects on human cells.

While optimizing the existing N-(2-aminoethyl)-N-(benzyloxyphenyl)benzamide scaffold has proven fruitful, another powerful strategy in drug discovery is scaffold hopping. This approach involves replacing the central core of the molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key interacting functional groups. The goal is to identify novel chemical classes with improved properties, such as enhanced potency, better metabolic stability, or a different intellectual property profile.

For the benzamide class of anti-trypanosomal agents, scaffold hopping could involve replacing the central benzamide core with other chemical groups that can act as bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of an amide bond with a bioisostere can lead to new compounds with improved drug-like properties.

Potential scaffold hopping strategies for the benzamide core could include the introduction of five-membered heterocyclic rings, such as 1,2,3-triazoles or oxadiazoles. These rings can mimic the geometry and hydrogen bonding capabilities of the amide group while offering different metabolic profiles and synthetic accessibility.

The following table illustrates some conceptual scaffold hops for the benzamide core that could be explored in the diversification of anti-trypanosomal leads.

Original ScaffoldKey FeaturesPotential Bioisosteric ReplacementRationale
BenzamidePlanar structure, hydrogen bond donor and acceptor1,2,3-TriazoleMaintains planarity and similar vector orientation of substituents. Offers increased metabolic stability.
BenzamidePlanar structure, hydrogen bond donor and acceptor1,2,4-OxadiazoleMimics the hydrogen bonding pattern and geometry of the amide bond.
BenzamideLinker between two aromatic ringsSulfonamideActs as a stable linker and can maintain key interactions, though with different geometry.
BenzamideCore structure4-AnilinoquinazolineA known scaffold in kinase inhibitors that has shown promise against T. brucei, representing a larger structural leap.

By exploring these and other alternative scaffolds, researchers can expand the chemical space for anti-trypanosomal drug discovery, increasing the likelihood of identifying novel candidates that can overcome the limitations of existing therapies and offer new hope for patients suffering from Human African Trypanosomiasis.

Advanced Analytical Methodologies for Research Applications of 2 Amino N 4 Benzyloxy Phenyl Benzamide

Chromatographic Separation and Mass Spectrometric Detection Methods for Quantitative Analysis in Research Systems

Quantitative analysis is fundamental to understanding the behavior of 2-amino-N-[4-(benzyloxy)phenyl]benzamide in experimental systems. The coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection provides the necessary specificity and sensitivity for accurate measurement in complex in vitro samples.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the quantitative analysis of small molecules like this compound in complex biological matrices. This method offers high sensitivity and selectivity, making it ideal for determining the concentration of the parent compound in samples such as cell lysates or enzyme reaction mixtures following in vitro assays.

The methodology typically involves a reverse-phase HPLC separation, where the compound is separated from matrix components on a C18 column. A mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component with a modifier like formic acid is commonly used to ensure compatibility with mass spectrometry. sielc.com Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode. Quantification is achieved using tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the compound) and monitoring a specific product ion generated through collision-induced dissociation. This specific mass transition provides a high degree of selectivity and minimizes interference from other components in the sample.

Table 1: Illustrative HPLC-MS/MS Parameters for Quantification of this compound
ParameterTypical Value/Condition
HPLC Column Reverse Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺ 319.1 m/z
Product Ion (Q3) 91.1 m/z (for benzylic fragment)
Collision Energy Compound-specific, optimized value
Limit of Quantification (LOQ) Low nM range (e.g., 1-5 nM in matrix)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful technique for the analysis of polar and charged metabolites, making it well-suited for studying the potential biotransformation of this compound in controlled in vitro systems, such as liver microsome incubations. researchgate.net CE separates molecules based on their charge-to-size ratio in an electric field, offering a separation mechanism that is orthogonal to HPLC. nih.gov This makes it particularly effective for resolving small, hydrophilic metabolites that may be poorly retained in reverse-phase chromatography. researchgate.net

In a typical CE-MS workflow for metabolite profiling, a background electrolyte at a low pH is used to ensure that the parent compound and its potential amine-containing metabolites are positively charged. researchgate.net This allows for their separation and subsequent detection by MS in positive ion mode. nih.govnih.gov CE-MS can effectively identify potential metabolic products such as hydroxylated derivatives, or products of de-benzylation, by detecting their specific mass-to-charge ratios. The high efficiency of CE allows for the analysis of very small sample volumes, a significant advantage when working with limited in vitro material. nih.gov New advances, including pre-column chemical derivatization and online sample preconcentration, can further enhance sensitivity to low nanomolar detection limits. nih.gov

Table 2: Hypothetical CE-MS Data for In Vitro Metabolite Profiling of this compound
AnalyteExpected [M+H]⁺ (m/z)Relative Migration Time (vs. Parent)Potential Metabolic Reaction
Parent Compound319.11.00N/A
Hydroxylated Metabolite335.1~0.95Phase I Oxidation
De-benzylated Metabolite229.1~1.10Phase I O-dealkylation

Development of Chemical Probes and Biosensors for this compound Research

To further investigate the biological role of this compound, the development of specialized chemical probes and biosensors is a critical step. These tools can be used for target identification, cellular imaging, and mechanistic studies.

Synthesis of Labeled Analogues for Target Identification (e.g., photoaffinity labels)

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a compound within a complex biological system, such as a cell lysate or even in living cells. nih.govscispace.com This method involves synthesizing an analogue of this compound that incorporates a photoreactive group and a reporter tag.

The design of a photoaffinity probe based on the this compound scaffold would typically include three key components:

Pharmacophore: The core this compound structure, which is responsible for binding to the target protein.

Photoreactive Group: A moiety, such as a benzophenone, aryl azide, or diazirine, that upon exposure to UV light, forms a highly reactive species capable of creating a covalent bond with nearby amino acid residues in the binding pocket. nih.govenamine.net

Reporter Tag: A functional handle, like biotin (B1667282) or an alkyne group (for click chemistry), that allows for the subsequent enrichment and identification of the covalently labeled proteins. nih.gov

The general workflow for a photoaffinity labeling experiment would be:

Incubate the photoaffinity probe with a cell lysate or live cells.

Irradiate with UV light to induce covalent cross-linking to the target protein(s).

Lyse the cells (if applicable) and use the reporter tag (e.g., streptavidin beads for a biotin tag) to pull down the protein-probe complexes.

Separate the enriched proteins by gel electrophoresis.

Identify the labeled proteins using mass spectrometry.

An example of how a benzamide (B126) scaffold has been used to create photoaffinity probes is in the study of Histone Deacetylases (HDACs). Researchers have designed benzamide-based probes with photoreactive groups to identify and map the binding sites of HDAC inhibitors. nih.govdaneshyari.com

Table 1: Examples of Photoreactive Moieties for Photoaffinity Labeling

Photoreactive GroupReactive IntermediateKey Characteristics
BenzophenoneTriplet diradicalRelatively stable, reacts with C-H bonds, requires longer wavelength UV light. nih.gov
Aryl AzideNitreneHighly reactive, can insert into a variety of bonds, may rearrange.
DiazirineCarbeneSmall size, highly reactive, can insert into C-H and X-H bonds. rsc.org

This table provides examples of common photoreactive groups that could be incorporated into a derivative of this compound to create a photoaffinity probe.

Design of Fluorescent Probes for In Vitro Cellular Imaging and Mechanistic Studies

Fluorescent probes are invaluable tools for visualizing the subcellular localization of a compound and for studying its effects on cellular processes in real-time. rsc.org A fluorescent analogue of this compound could be designed by attaching a fluorophore to a position on the molecule that does not interfere with its biological activity.

The design of such a probe requires careful consideration of several factors:

Fluorophore Selection: The choice of fluorophore will depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. Common fluorophores include fluorescein, rhodamine, and BODIPY derivatives.

Linker Chemistry: The fluorophore would be attached to the this compound core via a linker. The nature of the linker can influence the probe's solubility, cell permeability, and potential for steric hindrance.

Biological Activity: It is crucial to verify that the addition of the fluorophore and linker does not significantly alter the biological activity of the parent compound.

Once synthesized and validated, a fluorescent probe based on this compound could be used in various cellular imaging applications, such as:

Subcellular Localization: Using fluorescence microscopy to determine where the compound accumulates within the cell (e.g., nucleus, mitochondria, endoplasmic reticulum).

Target Engagement: In some cases, changes in the fluorescent properties (e.g., intensity, lifetime, or polarization) of the probe upon binding to its target can be used to monitor target engagement in living cells.

Dynamic Studies: Tracking the movement of the probe over time to understand its uptake, trafficking, and clearance from the cell.

While the development of fluorescent probes is a complex process, the insights gained from cellular imaging are essential for a comprehensive understanding of a compound's mechanism of action. gustaveroussy.fr

Table 2: Potential Fluorophores for Probe Development

FluorophoreExcitation (nm, approx.)Emission (nm, approx.)Key Features
Fluorescein494521Bright, but pH sensitive and prone to photobleaching.
Rhodamine B555580Photostable, bright, but can be bulky.
BODIPY FL503512Bright, photostable, relatively insensitive to pH.
Nitrobenzoxadiazole (NBD)465535Small, environmentally sensitive fluorophore. nih.gov

This table lists potential fluorophores that could be conjugated to this compound to create a fluorescent probe for cellular imaging.

Future Research Directions and Translational Potential of 2 Amino N 4 Benzyloxy Phenyl Benzamide As a Research Tool

Emerging Research Areas and Exploration of Novel Biological Targets for the Compound

The diverse biological activities reported for benzamide (B126) derivatives suggest several promising research directions for 2-amino-N-[4-(benzyloxy)phenyl]benzamide. evitachem.com Current research on structurally related compounds provides a roadmap for exploring new therapeutic applications and identifying novel molecular targets.

Antiparasitic Agents: A significant breakthrough was the identification of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.gov A high-throughput screening of a large compound library led to the discovery of this class of compounds, with some analogs showing extremely high potency (in vitro EC₅₀ as low as 0.001 μM). nih.govresearchgate.net This opens a critical research avenue for this compound and its derivatives as potential treatments for neglected tropical diseases. nih.gov

Antimicrobial and Antifungal Applications: Studies on substituted 2-amino-N-phenylbenzamides have demonstrated notable activity against various mycobacterial strains, including Mycobacterium tuberculosis. researchgate.net Research has shown that modifications to the benzamide core, such as the introduction of a chloro substituent, can enhance this antimycobacterial activity. researchgate.net Furthermore, moderate antifungal activity against dermatophytes like Trichophyton mentagrophytes has been observed in some analogs, suggesting another potential area of investigation. researchgate.net

Oncology: The benzamide scaffold is present in various anticancer agents. For instance, N-2-(phenylamino) benzamide derivatives have been designed as novel agents against glioblastoma, one of the most aggressive brain tumors. nih.gov These compounds have been shown to inhibit targets like COX-2, which are crucial in tumor progression. nih.gov Other related benzamides have been identified as novel inhibitors of histone deacetylases (HDACs), a class of enzymes involved in cancer development, demonstrating potent antiproliferative activity against cancer cell lines. evitachem.com This suggests that this compound could be explored for its potential as an HDAC inhibitor or for activity against various cancers.

Anti-inflammatory and Spasmolytic Properties: Research into 2-amino-N-phenethylbenzamides has revealed their potential for treating Irritable Bowel Syndrome (IBS). nih.gov These compounds have shown spasmolytic (muscle-relaxing) and anti-inflammatory effects, suggesting that the core structure could be adapted to target gastrointestinal disorders. nih.gov

Challenges and Opportunities in Bridging In Vitro Findings to More Complex Biological Systems

Translating promising in vitro data into effective in vivo models is a critical challenge in drug discovery. The N-(2-aminoethyl)-N-benzyloxyphenyl benzamides identified as anti-trypanosomal agents provide a valuable case study.

One of the primary opportunities lies in the drug-like properties exhibited by this class of compounds. For example, a lead compound from the anti-trypanosomal study was found to be orally bioavailable and demonstrated good plasma and brain exposure in mice, successfully curing an acute infection. nih.govresearchgate.net This inherent bioavailability is a significant advantage, as many potent in vitro hits fail at this stage. The ability to cross the blood-brain barrier is particularly crucial for treating the late stage of HAT, where the parasite enters the central nervous system. nih.gov

However, significant challenges remain. A key hurdle is managing off-target effects and potential toxicity. The same lead compound that showed excellent efficacy also exhibited potent inhibition of the CYP3A4 enzyme, a critical component of human drug metabolism. nih.gov Such inhibition can lead to adverse drug-drug interactions. Furthermore, while some compounds show good brain permeability, this is not a universal property for all small molecules, and predictive models are not always accurate. nih.gov Ensuring that the compound reaches its intended target in a complex biological system without causing unintended side effects is a major focus of translational research. Overcoming these challenges will require iterative medicinal chemistry efforts to optimize the lead structure for improved selectivity and a better safety profile.

Integration with Advanced High-Throughput Screening Platforms for Chemical Library Development

The discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as anti-trypanosomal agents originated from a high-throughput screen (HTS) of a 700,000-compound library, underscoring the scaffold's suitability for such platforms. nih.gov The this compound core structure is an excellent starting point for the development of diverse chemical libraries.

The synthesis of benzamide derivatives is often straightforward, allowing for the creation of numerous analogs by varying the substituents on both the benzoyl and aniline (B41778) rings. nih.govresearchgate.net This chemical tractability enables the systematic exploration of the structure-activity relationship (SAR). By creating a library of related compounds and screening them against various biological targets, researchers can quickly identify key structural features responsible for potency and selectivity. For example, research on antimycobacterial benzamides showed that adding a 5-chloro substituent significantly improved activity against atypical mycobacteria. researchgate.net

Advanced screening technologies, such as fiber-optic array scanning, can screen millions of compounds per minute, making it feasible to test vast and diverse chemical libraries. Integrating libraries based on the this compound scaffold with these HTS platforms could rapidly identify hits for a wide range of diseases, accelerating the initial stages of drug discovery.

Benzamide Scaffold ModificationTarget/ActivityPotential Therapeutic AreaReference
N-(2-aminoethyl)-N-benzyloxyphenyl substitutionInhibition of Trypanosoma bruceiHuman African Trypanosomiasis (HAT) nih.gov
5-chloro substitution on the 2-aminobenzoyl ringAntimycobacterial activityTuberculosis and other mycobacterial infections researchgate.net
N-2-(phenylamino) substitutionCOX-2 / Topoisomerase I inhibitionGlioblastoma (Cancer) nih.gov
N-phenethyl substitutionSpasmolytic and anti-inflammatory activityIrritable Bowel Syndrome (IBS) nih.gov
General N-(2-aminophenyl) structureHDAC1 and HDAC2 inhibitionCancer, Fibrotic Disorders evitachem.com

Potential for this compound as a Chemical Probe in Fundamental Biological Research

Beyond its direct therapeutic potential, this compound serves as an excellent candidate for development into a chemical probe. Chemical probes are small molecules used to study biological processes and validate drug targets. The utility of this compound as a research tool stems from its demonstrated ability to interact with diverse biological targets and its chemical versatility. evitachem.com

As a tool compound, it can be used to investigate the mechanisms of pain or the life cycles of parasites. evitachem.comnih.gov The straightforward synthesis of the benzamide scaffold allows for the facile introduction of chemical modifications. nih.gov For example, researchers can incorporate reporter tags, such as fluorescent dyes or biotin (B1667282), into the molecule. These tagged versions can be used in cellular imaging to visualize the compound's localization or in biochemical assays like affinity chromatography to identify its direct binding partners within the cell.

By using this compound and its derivatives to perturb specific biological pathways, researchers can elucidate the functions of novel proteins and unravel complex cellular mechanisms. This fundamental knowledge is invaluable for understanding disease pathology and for the subsequent identification of new and more effective therapeutic strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.